N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known to inhibit shh in mouse shh-light2 cells . SHH, or Sonic Hedgehog, is a protein that plays a crucial role in regulating vertebrate organogenesis, such as the growth of digits on limbs and organization of the brain.
Mode of Action
The compound interacts with its targets by inhibiting SHH in mouse Shh-Light2 cells
Biochemical Pathways
It is known that the compound affects the shh pathway , which is involved in the regulation of organogenesis.
Result of Action
It is known to inhibit shh in mouse shh-light2 cells , which could potentially affect organogenesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds.
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Comparison with Similar Compounds
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-benzodiazol-2-yl)benzamide: This compound has similar biological activities but differs in its chemical structure and properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is used in the development of electronic devices and has different applications compared to this compound.
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-18(16-23(32-5-2)24(22)33-6-3)26(30)27-19-11-9-10-17(14-19)25-28-20-12-7-8-13-21(20)29-25/h7-16H,4-6H2,1-3H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPVKTVDZWQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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